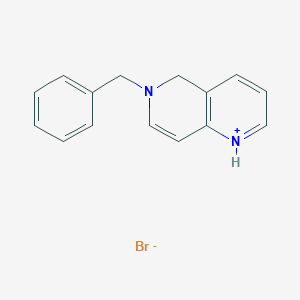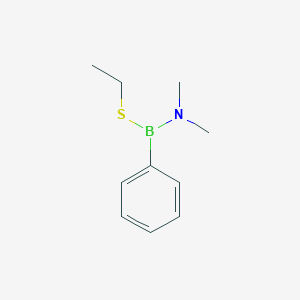![molecular formula C11H20O2 B14409469 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane CAS No. 84622-48-0](/img/structure/B14409469.png)
2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dimethyl-1,7-dioxaspiro[55]undecane is a spiroketal compound with the molecular formula C11H20O2 It is known for its unique structure, which consists of a spirocyclic acetal with two oxygen atoms and two methyl groups at the 2 and 8 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane involves the oxymercuriation of a hydroxy enone under reversible conditions using aqueous acid-tetrahydrofuran. This process simultaneously deprotects and cyclizes the compound, followed by in situ biphasic demercuriation with sodium borohydride to yield the stereochemically pure (2S,6R,8S)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic chemistry techniques such as cyclization and deprotection reactions, which can be scaled up for industrial purposes.
Análisis De Reacciones Químicas
Types of Reactions
2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the spiroketal structure, leading to the formation of different stereoisomers.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Various alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield different stereoisomers of the spiroketal.
Aplicaciones Científicas De Investigación
2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane has several scientific research applications:
Medicine: Research is ongoing to explore its potential medicinal properties, particularly in drug design and development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses . The exact molecular targets and pathways involved in its other applications are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
(E,Z)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane: This isomer has a different spatial arrangement of the methyl groups, leading to different chemical and biological properties.
(E,E)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane: Another isomer with distinct properties and applications.
2-Ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane: A related compound with an ethyl group instead of a methyl group, affecting its reactivity and applications.
Uniqueness
2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane is unique due to its specific spiroketal structure and the presence of two methyl groups at the 2 and 8 positions. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
84622-48-0 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
2,8-dimethyl-1,7-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C11H20O2/c1-9-5-3-7-11(12-9)8-4-6-10(2)13-11/h9-10H,3-8H2,1-2H3 |
Clave InChI |
AHOKGTBIWXGZNE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2(O1)CCCC(O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


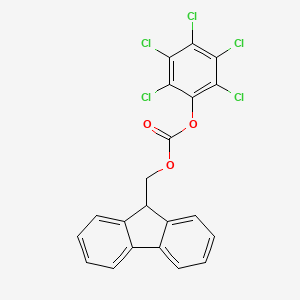
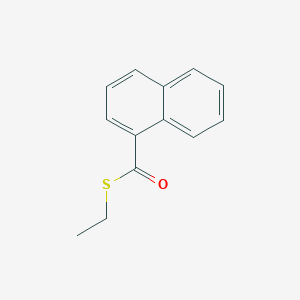
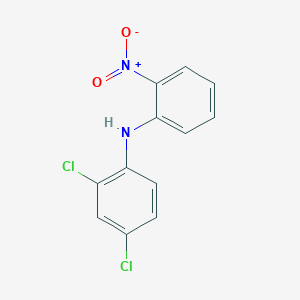
![2-({[(4-Chlorophenyl)sulfanyl]methyl}sulfanyl)-1-methylpyridin-1-ium chloride](/img/structure/B14409408.png)
![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
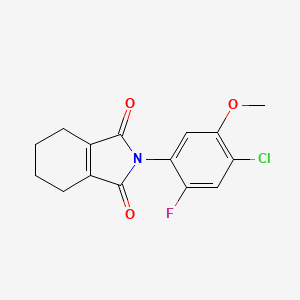
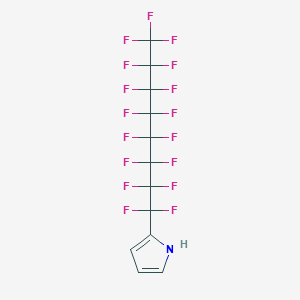
![N-{2-[(1H-Imidazol-2-yl)sulfanyl]phenyl}-4-methylpiperazine-1-carboxamide](/img/structure/B14409435.png)
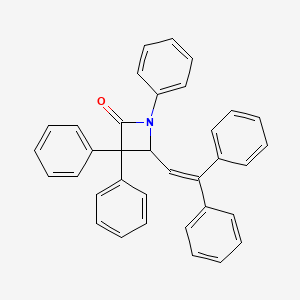
![2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate](/img/structure/B14409444.png)

